2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine
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Overview
Description
2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the oxazolo[5,4-b]pyridine family, which is known for its antimicrobial, antiviral, anticancer, and other pharmacological properties .
Preparation Methods
The synthesis of 2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine typically involves the cyclization of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific reaction conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . The product is obtained as an off-white solid with a melting point of 165–168°C .
Chemical Reactions Analysis
2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound induces apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine can be compared with other similar compounds such as:
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: These compounds also exhibit significant anticancer activity.
Oxazolo[4,5-b]pyridine derivatives: Known for their antimicrobial and antiviral properties.
Properties
Molecular Formula |
C12H7N3O3 |
---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)18-11/h1-7H |
InChI Key |
HMJQAZLQHDCPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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